Sdz-wag-994
Descripción general
Descripción
Neurohormonal and Hemodynamic Effects of SDZ WAG 994
SDZ WAG 994, identified as a selective A1 adenosine receptor agonist, has been studied for its potential therapeutic effects in patients with heart failure. In a multicenter study, patients with left ventricular dysfunction were administered varying doses of SDZ WAG 994, which was found to be clinically well-tolerated. The study observed no significant changes in hemodynamic parameters but did note an increase in atrial natriuretic peptide (ANP) levels and plasma norepinephrine with the highest dose. These findings suggest that SDZ WAG 994 could have clinical utility in ischemic heart disease due to its neurohormonal effects without causing major hemodynamic changes .
Cardiovascular and Neurohormonal Effects in Humans
Further investigation into the effects of SDZ WAG 994 in humans revealed its potential as a treatment for paroxysmal supraventricular tachycardia (PSVT). The drug demonstrated negative chronotropic and dromotropic properties without adverse cardiovascular effects. Additionally, it suppressed the normal increase in plasma renin activity during exercise and showed a dose-dependent increase in ANF at rest and peak exercise. These properties highlight SDZ WAG 994's role as a neurohormonal modulator .
Analytical Method Development for SDZ WAG 994
A sensitive and specific HPLC method for determining SDZ WAG 994 in animal blood was developed, involving a tandem solid-phase extraction process. The method demonstrated high precision and reproducibility, with a linear response up to 1800 ng/ml and a limit of quantification of 1 ng/ml. This analytical technique is crucial for supporting toxicokinetic studies and ensuring the stability and recovery of SDZ WAG 994 during the research process .
General Pharmacology and Therapeutic Potential
SDZ WAG 994's pharmacological profile was extensively characterized, revealing its potency and selectivity as an adenosine A1 receptor agonist. The compound induced dose-related hypotension and bradycardia in animal models and suppressed plasma renin activity. These effects were reversible, indicating the drug's potential for treating cardiovascular and metabolic diseases .
Synthesis of SDZ WAG 994
A practical synthesis method for SDZ WAG 994 was developed through selective methylation of N6-cyclohexyladenosine. The process involved phase-transfer catalysis and preferential crystallization, which allowed for the efficient production of SDZ WAG 994. This synthesis method is significant for the large-scale production of the drug, facilitating further research and potential commercialization .
Exploration of Guest/Host Relationships in Zeolite Synthesis
Although not directly related to SDZ WAG 994, research into the synthesis of high-silica molecular sieve SSZ-70 using imidazolium structure directing agents (SDAs) provides insight into the broader field of chemical synthesis and the importance of guest/host interactions. This research could indirectly inform future synthesis strategies for compounds like SDZ WAG 994 .
Aplicaciones Científicas De Investigación
Cardiac Effects
SDZ-WAG-994 has been studied for its cardiac applications, particularly its impact on atrioventricular (AV) nodal conduction time. It has shown potential as an antiarrhythmic agent due to its ability to slow the atrial rate and prolong AV nodal conduction time in guinea pig hearts (Belardinelli et al., 1994).
Pharmacology
The compound SDZ-WAG-994 is a potent, selective, and orally active adenosine A1 receptor agonist. Its pharmacological properties suggest therapeutic potential in cardiovascular and metabolic diseases (Wagner et al., 1995).
Application in Heart Failure
Research involving patients with left ventricular dysfunction indicates that SDZ-WAG-994, via adenosine A1 receptor agonism, may serve as a peripheral nervous system neuromodulator. Although it did not significantly impact hemodynamics at rest, it induced changes consistent with A1 receptor-mediated activity (Bertolet et al., 1996).
Drug Synthesis
The synthesis of SDZ-WAG-994 has been an area of focus, with research describing a practical method for its production. This involves selective methylation and crystallization techniques (Prashad et al., 1996).
Anticonvulsant Efficacy
SDZ-WAG-994 has been evaluated for its anticonvulsant effects. It has shown efficacy in suppressing status epilepticus in vivo, induced by kainic acid in mice. This suggests potential for use in seizure treatments (Klaft et al., 2020).
Metabolic Effects
The compound has been linked to the treatment of diabetes mellitus, as it inhibits FFA release and fatty acid oxidation in the liver. This inhibition could provide a dual hypoglycemic and hypolipidemic action for diabetes treatment (Kashiwagi, 1995).
Neurohormonal Modulation
Research suggests that SDZ-WAG-994 may act as a neurohormonal modulator, displaying negative chronotropic and dromotropic properties in humans. Its impact on plasma renin activity and atrial natriuretic peptide levels indicates potential therapeutic applications in cardiovascular disorders (Anand et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-5-[6-(cyclohexylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAFSGZUXCHLF-LSCFUAHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926865 | |
Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sdz-wag-994 | |
CAS RN |
130714-47-5 | |
Record name | N(6)-Cyclohexyl-2-O-methyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130714475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-9-(2-O-methylpentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SDZ-WAG-994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567EWI9U1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.